molecular formula C10H6Cl3N B8617064 2,4,8-Trichloro-3-methylquinoline

2,4,8-Trichloro-3-methylquinoline

Cat. No. B8617064
M. Wt: 246.5 g/mol
InChI Key: WWCYNLSDARJOQQ-UHFFFAOYSA-N
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Patent
US08940724B2

Procedure details

The dichloride was prepared according to Procedure E using 2,4,8-trichloro-3-methylquinoline (0.475 g, 1.927 mmol), 2-(tributylstannyl)pyridine (0.780 mL, 2.120 mmol), palladium tetrakistriphenylphosphine (0.223 g, 0.193 mmol) in toluene (3.85 mL) to give 4,8-dichloro-3-methyl-2-(pyridin-2-yl)quinoline as a white solid. Mass Spectrum (ESI) m/e=289.0 (M+1).
Quantity
0.475 g
Type
reactant
Reaction Step One
Quantity
0.78 mL
Type
reactant
Reaction Step Two
[Compound]
Name
palladium tetrakistriphenylphosphine
Quantity
0.223 g
Type
reactant
Reaction Step Three
Quantity
3.85 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]([CH3:12])=[C:10]([Cl:13])[C:9]2[C:4](=[C:5]([Cl:14])[CH:6]=[CH:7][CH:8]=2)[N:3]=1.C([Sn](CCCC)(CCCC)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][N:21]=1)CCC>C1(C)C=CC=CC=1>[Cl:13][C:10]1[C:9]2[C:4](=[C:5]([Cl:14])[CH:6]=[CH:7][CH:8]=2)[N:3]=[C:2]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][N:21]=2)[C:11]=1[CH3:12]

Inputs

Step One
Name
Quantity
0.475 g
Type
reactant
Smiles
ClC1=NC2=C(C=CC=C2C(=C1C)Cl)Cl
Step Two
Name
Quantity
0.78 mL
Type
reactant
Smiles
C(CCC)[Sn](C1=NC=CC=C1)(CCCC)CCCC
Step Three
Name
palladium tetrakistriphenylphosphine
Quantity
0.223 g
Type
reactant
Smiles
Step Four
Name
Quantity
3.85 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
ClC1=C(C(=NC2=C(C=CC=C12)Cl)C1=NC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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